An In-depth Technical Guide to Chloro-Methyl Substituted Coumarins: Synthesis, Properties, and Applications
An In-depth Technical Guide to Chloro-Methyl Substituted Coumarins: Synthesis, Properties, and Applications
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
Coumarins, a class of benzopyrone compounds, are prevalent in nature and form the scaffold for a vast number of synthetic derivatives.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged structures in medicinal chemistry.[3][4] The introduction of halogen and alkyl substituents onto the coumarin ring system is a well-established strategy to modulate their physicochemical properties and enhance their pharmacological effects. This guide provides a comprehensive overview of chloro-methyl substituted coumarins, focusing on their chemical structure, physical properties, synthesis, and applications, with a particular emphasis on their relevance to drug discovery and development. While direct information on 4-Chloro-5-methylcoumarin is scarce in the current literature, this guide will delve into the rich chemistry and biology of its isomers and related derivatives to provide a foundational understanding for researchers in the field.
I. The Coumarin Core: A Versatile Scaffold
The fundamental coumarin structure consists of a benzene ring fused to an α-pyrone ring. This aromatic, heterocyclic system is planar and relatively rigid. The electronic properties of the coumarin nucleus can be readily tuned by the introduction of various substituents at different positions. The numbering of the coumarin ring system is standard, with the oxygen atom of the pyrone ring designated as position 1.
Caption: Numbering of the coumarin ring system.
II. Physicochemical Properties of Chloro-Methyl Coumarins
The introduction of a chloro group, a methyl group, or both, onto the coumarin scaffold significantly influences its physical and chemical properties.
Structural and Electronic Effects
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Methyl Group: The methyl group is an electron-donating group through an inductive effect. Its placement on the coumarin ring can influence the electron density of the system, which in turn can affect its reactivity and biological interactions.
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Chloro Group: The chloro group is an electron-withdrawing group through an inductive effect, but it can also be a weak electron-donating group through resonance. The overall effect depends on its position. The presence of a chlorine atom can also increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes.
Physical Properties
The physical properties of a selection of chloro-methyl substituted coumarins are summarized in the table below. It is important to note that these properties can vary significantly depending on the specific substitution pattern.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methylcoumarin | C₁₀H₈O₂ | 160.17 | 80-82 |
| 3-Chloro-7-hydroxy-4-methylcoumarin | C₁₀H₇ClO₃ | 210.61 | 240-244 |
| 4-Chloro-3-formyl-6-methylcoumarin | C₁₁H₇ClO₃ | 222.62 | 130-134 |
III. Synthesis of Chloro-Methyl Coumarins
Several synthetic routes are available for the preparation of substituted coumarins. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[5][6]
Caption: Generalized workflow for the Pechmann condensation.
Experimental Protocol: Synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin [7]
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Dissolution: Dissolve resorcinol (1 equivalent) in a suitable solvent such as dioxane and cool the solution to 0 °C.
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Acid Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the cooled solution.
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Addition of β-Keto Ester: Add ethyl 2-chloroacetoacetate (1.2 equivalents) to the reaction mixture.
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Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.
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Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the product.
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Purification: Collect the precipitate by filtration, dry it under reduced pressure, and purify by recrystallization from methanol to obtain 3-chloro-7-hydroxy-4-methylcoumarin as white needle-like crystals.[7]
IV. Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of newly synthesized coumarin derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For coumarin derivatives, characteristic signals include those for the aromatic protons on the benzene ring and the protons of the methyl group. The chemical shifts of these protons are influenced by the electronic effects of the substituents.
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¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. In coumarin derivatives, the carbonyl carbon of the lactone ring typically appears at a downfield chemical shift.
A study on hydroxyl-substituted 4-chloromethylcoumarin derivatives showed that the chemical shifts in both ¹H and ¹³C NMR spectra are influenced by the electron-delocalizing effect of the carbonyl group.[8]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in a molecule. Key characteristic absorption bands for chloro-methyl coumarins include:
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C=O stretching: A strong absorption band for the carbonyl group of the lactone ring.
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C-Cl stretching: An absorption band for the carbon-chlorine bond.
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Aromatic C=C stretching: Absorption bands characteristic of the aromatic ring.
V. Applications in Drug Discovery and Research
The structural diversity of chloro-methyl coumarins translates into a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Many coumarin derivatives have been investigated for their potential as anticancer agents.[3] The presence of chloro and methyl groups can enhance the cytotoxic activity against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that the substitution pattern on the coumarin ring is crucial for the anticancer efficacy.[9][10]
Antimicrobial Activity
Coumarin derivatives have also demonstrated significant antimicrobial properties.[1] The introduction of a chloro group can enhance the antibacterial and antifungal activity of the coumarin scaffold.
Enzyme Inhibition
Certain substituted coumarins are known to be inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against α-glucosidase, suggesting potential applications in the management of diabetes.[7]
Fluorescent Probes
The inherent fluorescence of the coumarin scaffold makes it a valuable tool in biochemical and cellular research. Substituted coumarins are often used as fluorescent labels and probes to study biological processes.[11]
VI. Conclusion and Future Perspectives
The chloro-methyl substituted coumarin scaffold represents a versatile and promising platform for the development of new therapeutic agents and research tools. The ability to systematically modify the substitution pattern allows for the fine-tuning of their physicochemical and biological properties. While the specific isomer 4-Chloro-5-methylcoumarin remains to be thoroughly investigated, the wealth of information available for related derivatives provides a strong foundation for future research in this area. Further exploration of the synthesis and biological evaluation of a wider range of chloro-methyl coumarin isomers is warranted to unlock their full therapeutic potential.
VII. References
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Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(6), 116-127.
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Gadkhe, S. A., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.
-
Royal Society of Chemistry. (2011). Electronic Supplementary Information.
-
World Journal of Pharmaceutical Science and Research. (2023). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. World Journal of Pharmaceutical Science and Research, 2(6).
-
Rahayu, D. U. C., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. RASĀYAN J. Chem., 15(2), 1053-1062.
-
Miri, R., et al. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical biology, 53(11), 1644-1651.
-
Organic Chemistry Portal. (n.d.). Synthesis of coumarins. Retrieved from [Link]
-
Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2135-2171.
-
Firuzi, O., et al. (2016). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Chemical & pharmaceutical bulletin, 64(8), 1163-1171.
-
Al-Warhi, T., et al. (2023). Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Pharmaceutical Design, 29(21), 1649-1663.
-
Cheewawisuttichai, T., et al. (2017). Syntheses and UV Spectroscopic Study of Mono- and Dialkyloxy-4-methylcoumarins. Science, Engineering and Health Studies, 11(2), 89-98.
-
The Study on Biological and Pharmacological Activity of Coumarins. (2015). 2015 Asia-Pacific Energy Equipment Engineering Research Conference (AP3ER 2015).
-
Suraganov, M. N., et al. (2024). 1 H NMR spectra of 6-hydroxy-4-methyl-5,7-(bis p-chlorophenylazo)coumarin. Brazilian Journal of Biology, 84.
-
ResearchGate. (2019). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives.
-
Al-Zoubi, R. M., et al. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules, 27(7), 2108.
-
Al-Zoubi, R. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S2440-S2466.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 323, Coumarin. PubChem.
-
Koley, M., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing.
-
ResearchGate. (2022). MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11833, 4-Methylcoumarin. PubChem.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54688203, 4-Hydroxy-5-methylcoumarin. PubChem.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5355079, Chlorferon. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. 3-CHLORO-7-HYDROXY-4-METHYLCOUMARIN | 6174-86-3 [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
